4-(1,3-Benzothiazol-2-yl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 4-(1,3-Benzothiazol-2-yl)phenol and its derivatives involves several chemical reactions, highlighting the compound's versatile chemistry. Notably, these derivatives have been synthesized through reactions of benzothiazole with different reagents, showcasing the adaptability and reactivity of the benzothiazole moiety (Nassiri, 2017). The methodologies employed for synthesis play a crucial role in determining the yield and purity of the final product.
Molecular Structure Analysis
Studies on the crystal structure of 4-(1,3-Benzothiazol-2-yl)phenol derivatives reveal significant insights into their molecular geometry, intermolecular interactions, and the impact of these factors on their physical and chemical properties. The crystal structure determination and Density Functional Theory (DFT) calculations provide a deep understanding of the compound's structure, showcasing the importance of hydrogen bonding and other intermolecular interactions in stabilizing the molecular structure (Mudsainiyan & Jassal, 2016).
Chemical Reactions and Properties
4-(1,3-Benzothiazol-2-yl)phenol participates in a variety of chemical reactions, illustrating its reactivity and potential for further modification. The compound's interactions, such as hydrolysis and photolysis, are of particular interest due to their implications in various chemical processes and potential applications in material science and medicinal chemistry (Wang et al., 2009).
Scientific Research Applications
Fluorescent Probing and Bioimaging
4-(1,3-Benzothiazol-2-yl)phenol and its derivatives are utilized in the development of fluorescent probes. These compounds have been shown to be effective in distinguishing and bioimaging of metal ions like Hg2+ and Cu2+ in living cells. They exhibit distinct fluorescent responses, such as ratiometric fluorescent response and fluorescence quenching behavior, enabling the detection of these metal ions with high sensitivity and selectivity (Gu et al., 2017).
Excited-State Intramolecular Proton Transfer (ESIPT)
The synthesis of various 4-(1,3-Benzothiazol-2-yl)phenol derivatives has led to the exploration of their photo-physical properties, particularly excited-state intramolecular proton transfer (ESIPT) phenomena. These compounds exhibit unique absorption-emission properties, influenced by factors such as solvent polarity, and show characteristics like single absorption and dual emission (Padalkar et al., 2011).
Solvatochromic Behavior and Fluorescence
Solvatochromic behavior and fluorescence properties of benzimidazole/benzothiazole-based azomethines are investigated, showing large Stokes shift and emission in aggregated states. These molecules are sensitive to specific metal ions like Al3+ and Zn2+, demonstrating their potential as fluorescent sensors (Suman et al., 2019).
Synthesis and Antimicrobial Activity
4-(1,3-Benzothiazol-2-yl)phenol derivatives have been synthesized and evaluated for antimicrobial activities. These compounds were found effective against various bacterial and fungal strains, making them a potential class of antimicrobial agents (Padalkar et al., 2016).
Hydrolysis and Photolysis in Antitumor Activity
A study on 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a derivative of 4-(1,3-Benzothiazol-2-yl)phenol, revealed its significant antitumor activity. The compound undergoes hydrolysis and photolysis, generating intermediates with potential therapeutic implications against human breast, colon, and renal cancer cell lines (Wang et al., 2009).
Synthesis and Characterization in Organic Chemistry
Novel thiophene-benzothiazole derivative compounds, including 4-(1,3-Benzothiazol-2-yl)phenol derivatives, have been synthesized and characterized, showing potential in organic chemistry for the development of new materials with unique electronic and absorption behaviors (Ermiş & Durmuş, 2020).
Full-Color Emissive ESIPT Fluorophore
4-(1,3-Benzothiazol-2-yl)phenol derivatives have been used in the development of full-color emissive ESIPT fluorophores. These fluorophores demonstrate significant color changes in response to specific conditions, such as acid recognition or temperature changes, highlighting their potential in fluorescence-based applications (Tsuchiya et al., 2018).
Antifungal Activity Studies
Benzothiazolyl substituted hydrazone Schiff’s bases, including derivatives of 4-(1,3-Benzothiazol-2-yl)phenol, have been synthesized and studied for their antifungal activity. These compounds show potential for treating infections caused by organisms like Candida albicans (Kale et al., 2020).
Future Directions
The future directions for research on “4-(1,3-Benzothiazol-2-yl)phenol” and other benzothiazole derivatives could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to better understand their synthesis, chemical reactions, and mechanisms of action .
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMDLCWSMSFWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978211 | |
Record name | 4-(1,3-Benzothiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60978211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658253 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-Benzothiazol-2-yl)phenol | |
CAS RN |
6265-55-0 | |
Record name | 2-(4-Hydroxyphenyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6265-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(2-benzothiazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6265-55-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1,3-Benzothiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60978211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.